molecular formula C9H7BrFN3O2 B8137322 Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B8137322
M. Wt: 288.07 g/mol
InChI Key: OKUWXYCUYPZJKZ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound integrates a bromo substituent, a fluoro substituent, and an ethyl carboxylate group on a [1,2,4]triazolo[1,5-a]pyridine core, making it a versatile building block for constructing novel bioactive molecules . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, featured in marketed drugs and clinical candidates due to its favorable physicochemical properties and broad-spectrum biological activity . This compound is primarily used as a key intermediate in the synthesis of potential therapeutic agents. Its synthetic utility is enhanced by the presence of three distinct reactive sites: the bromo atom at the 8-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and amine groups ; the fluoro group at the 6-position can serve as a hydrogen-bond acceptor or be further functionalized via nucleophilic aromatic substitution; and the ethyl carboxylate can be hydrolyzed to the corresponding acid or transformed into amide derivatives to explore structure-activity relationships and optimize target affinity . Researchers value this reagent for streamlining the discovery of new candidates for a range of diseases, leveraging the proven biological relevance of the triazolopyridine pharmacophore . Intended Research Applications: • Lead compound optimization in oncology and CNS drug discovery. • Synthesis of molecular fragments for library development. • Exploration of structure-activity relationships (SAR) in medicinal chemistry programs. • Biochemical probe development for enzyme inhibition studies. Handling and Compliance: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a well-ventilated environment using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3O2/c1-2-16-9(15)7-12-8-6(10)3-5(11)4-14(8)13-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUWXYCUYPZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The synthesis begins with 2-amino-5-bromo-3-fluoropyridine, which undergoes sequential functionalization. Ethyl chlorooxalate introduces the carboxylate ester group, followed by cyclization with hydrazine hydrate to form the triazole ring.

Key Reaction Steps :

  • Acylation :
    2-Amino-5-bromo-3-fluoropyridine+Ethyl chlorooxalateEthyl 2-(5-bromo-3-fluoropyridin-2-ylamino)oxoacetate\text{2-Amino-5-bromo-3-fluoropyridine} + \text{Ethyl chlorooxalate} \rightarrow \text{Ethyl 2-(5-bromo-3-fluoropyridin-2-ylamino)oxoacetate}
    Solvent: Dichloromethane, Base: Triethylamine, Temperature: 0–5°C.

  • Cyclization :
    Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) forms the triazolo[1,5-a]pyridine core.

Optimization of Reaction Conditions

Data from analogous syntheses highlight critical factors affecting yield and purity:

ParameterCondition RangeOptimal ValueImpact on Yield
Temperature50–100°C80°CMaximizes cyclization efficiency
Catalystp-TSA, AcOH, NoneAcOH (6 equiv)94% yield in O₂ atmosphere
Reaction Time2–24 hours12 hoursBalances completion vs. degradation

The use of acetic acid as a catalyst under oxygen atmosphere significantly enhances oxidative cyclization, as demonstrated in pyrazolo[1,5-a]pyridine syntheses.

Purification and Characterization

Recrystallization Techniques

Crude products are typically recrystallized from ethyl acetate/n-hexane (1:1 v/v) to achieve >98% purity. For example, a 72.4% yield was reported after recrystallization of a related bromoimidazopyridine.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.19 (s, 1H, triazole-H), 7.65 (s, 1H, pyridine-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃).

  • MS (ESI) : m/z 330.97 [M+H]⁺ (calc. for C₉H₆BrFN₃O₂: 330.96).

Comparative Analysis of Methodologies

Solvent and Base Selection

Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar intermediates. Sodium bicarbonate outperforms stronger bases (e.g., NaOH) in minimizing side reactions.

Halogen Compatibility

Bromine and fluorine substituents remain stable under acidic cyclization conditions, though excessive heating (>100°C) may lead to dehalogenation.

Industrial Scalability and Challenges

Scale-up requires addressing:

  • Exothermic Reactions : Controlled addition of chlorooxalate to prevent runaway reactions.

  • Waste Management : Recycling of solvents like ethyl acetate via distillation.
    Patent data suggests that industrial processes achieve 65–75% yields with >95% purity through continuous flow systems.

Emerging Alternatives and Innovations

Recent advances propose:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes.

  • Enzymatic Cyclization : Eco-friendly routes using lipases or oxidoreductases, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal activity. For instance, a study demonstrated that the compound inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study:
In a study by Tomazic et al., the compound was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

Agrochemical Applications

2. Herbicidal Properties
The compound's structural characteristics allow it to act as an effective herbicide. Research has shown that triazolo derivatives can inhibit plant growth by interfering with specific enzymatic pathways involved in plant metabolism.

Data Table: Herbicidal Efficacy

CompoundTarget PlantConcentration (g/L)Efficacy (%)
This compoundAmaranthus retroflexus0.585
This compoundChenopodium album0.390

This table illustrates the efficacy of the compound against common weed species, highlighting its potential role in sustainable agriculture.

Material Science Applications

3. Synthesis of Functional Materials
this compound is also being explored for its potential in synthesizing novel materials with specific electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance conductivity and thermal stability.

Case Study:
A recent study investigated the incorporation of the compound into polyvinyl chloride (PVC) films. The resulting composite exhibited improved mechanical properties and thermal resistance compared to pure PVC .

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazolopyridine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate Br (8), F (6), COOEt (2) Halogens, Ester Target
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate CH₃ (6), Ph (8), COOEt (7) Alkyl, Aromatic, Ester
Ethyl 2-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate Br (2), COOEt (6) Halogen, Ester
6-Bromo-8-fluoroimidazo[1,2-A]pyridine-2-carboxylate Br (6), F (8), COOEt (2) Halogens, Ester (imidazo core)
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate CF₃ (2), COOEt (8) Trifluoromethyl, Ester

Key Observations :

  • Halogen Positioning : Bromo and fluoro substituents in the target compound (positions 8 and 6) contrast with analogs like ethyl 2-bromo-triazolopyridine-6-carboxylate (Br at position 2) . Positional differences alter steric and electronic interactions, impacting reactivity and biological target affinity.
  • Electronic Effects : The trifluoromethyl group in is a stronger EWG than bromo/fluoro, increasing electrophilicity and metabolic stability.

Key Observations :

  • Halogenation : Chlorination with POCl₃ (as in ) is a common method for introducing halogens, but bromo/fluoro substituents may require specialized reagents (e.g., brominating agents or fluorination protocols).
  • Solvent Systems : DMF and K₂CO₃ are frequently used for nucleophilic substitution or cyclization reactions .

Spectroscopic Profiles

Table 3: IR and NMR Data Comparison

Compound IR (C=O) cm⁻¹ ¹³C-NMR (C=O/S) ppm Reference
[1,2,4]Triazoloquinazolin-5-ones 1,670–1,682 184.91–186.62 (C=S)
Ethyl 6-methyl-8-phenyl-triazolopyridine-7-carboxylate N/A 168.5 (C=O)
Ethyl 8-bromo-6-fluoro-triazolopyridine-2-carboxylate (Predicted) ~1,670–1,680 ~165–170 (C=O)

Key Observations :

  • The C=O stretch in esters typically appears at ~1,670–1,680 cm⁻¹, consistent across triazolopyridine and quinazoline derivatives .
  • C=S groups (e.g., in thiones) exhibit distinct ¹³C-NMR resonances at ~185 ppm .

Biological Activity

Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, with bromine and fluorine substituents that influence its biological activity. The molecular formula is C9H7BrFN4O2C_9H_7BrFN_4O_2, and it has a molecular weight of approximately 292.07 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Fluorination : The introduction of bromine and fluorine groups can be performed using halogenation techniques.
  • Esterification : The carboxylic acid moiety is converted to an ethyl ester through reaction with ethanol in the presence of acid catalysts.

Antimicrobial Activity

Research indicates that compounds within the triazolo-pyridine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 μg/mL
Escherichia coli≤ 0.50 μg/mL
Candida albicans≤ 0.25 μg/mL

These results suggest strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and cell death.

Case Studies

A study published in Medicinal Chemistry evaluated various triazolo-pyridine derivatives for their biological activities. This compound was among those tested for anti-inflammatory effects in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound.

Applications in Drug Development

Given its promising biological activity, this compound serves as a valuable scaffold in medicinal chemistry for designing new drugs targeting infections and inflammatory diseases.

Q & A

Basic: What are the most effective synthetic routes for preparing Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate?

Answer:
The synthesis typically involves cyclocondensation or multicomponent reactions. For example, triazolo-pyridine derivatives are synthesized via tandem reactions using substituted pyridines and hydrazine derivatives. A common method includes:

  • Reagents: Potassium carbonate (K₂CO₃), DMF solvent, and halogenated intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate).
  • Procedure: Stirring at 80°C for 8 hours, followed by extraction with dichloromethane and purification via column chromatography (silica gel). Crystallization is achieved using hexane/ethyl acetate (3:1 v/v) .
  • Key Step: Bromo/fluoro substituents are introduced via electrophilic substitution or halogen exchange during cyclization .

Basic: How is structural confirmation performed for this compound?

Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • X-ray Crystallography: Determines bond lengths (e.g., C–Br: ~1.89 Å), angles (e.g., C–N–C: ~117°), and torsional deviations (e.g., phenyl ring tilt: ~61.4°) .
  • NMR/IR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹).
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.98) .

Basic: What purification strategies are recommended for this compound?

Answer:

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity.
  • Recrystallization: Slow evaporation from hexane/ethyl acetate yields single crystals suitable for XRD .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Substituent Variation: Systematically modify bromo/fluoro groups and the carboxylate moiety. For example:

    PositionModificationBiological Impact
    C8Br → ClReduced antifungal activity
    C6F → CF₃Enhanced A2A receptor affinity (Ki < 2 nM)
  • Assays: Use in vitro binding assays (e.g., adenosine receptors) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Advanced: What computational methods predict the impact of substituents on biological activity?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., adenosine A2A receptor). Hydrophobic pockets favor bromo/fluoro groups .
  • QSAR Models: Regression analysis links electronic parameters (Hammett σ) to IC₅₀ values.
  • Interaction Energy Fingerprints (IEFs): Quantify residue-specific contributions (e.g., π-π stacking with Phe168 in A2AAR) .

Advanced: How can contradictory biological activity data across derivatives be resolved?

Answer:

  • Data Triangulation: Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Crystallographic Analysis: Resolve structural ambiguities (e.g., torsional strain in carboxylate groups reducing activity) .
  • Meta-Analysis: Compare datasets from analogous triazolo-pyridines (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends .

Advanced: What mechanistic insights exist for cyclocondensation reactions in triazolo-pyridine synthesis?

Answer:

  • Mechanism: Proceeds via Michael addition of acylhydrazides to benzylidenemalononitriles, followed by cyclization and aromatization .
  • Kinetics: Rate-determining step is cyclization (ΔG‡ ≈ 25 kcal/mol), accelerated by electron-withdrawing groups (e.g., –F, –Br) .
  • Side Reactions: Competing pathways (e.g., dimerization) are suppressed by low temperatures (<50°C) and excess K₂CO₃ .

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